molecular formula C15H21NO3 B2364854 N-[(1-hydroxycyclopentyl)methyl]-2-(3-methylphenoxy)acetamide CAS No. 1219912-10-3

N-[(1-hydroxycyclopentyl)methyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B2364854
CAS No.: 1219912-10-3
M. Wt: 263.337
InChI Key: KWEVGKHGEMEDIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-hydroxycyclopentyl)methyl]-2-(3-methylphenoxy)acetamide is a synthetic acetamide derivative of interest in chemical and pharmaceutical research. This compound features a distinct molecular architecture, combining a hydroxycyclopentyl group with a 3-methylphenoxy ether chain linked through an acetamide core. The acetamide functional group is a fundamental building block in organic and medicinal chemistry, known for its role in forming stable structures with potential for diverse biological activity . Compounds with similar N-substituted acetamide motifs have been identified as vital intermediates in developing pharmaceuticals, including anesthetic agents such as mepivacaine and articaine, as well as agrochemicals like herbicides and fungicides . Furthermore, structural analogs, particularly those containing phenoxy and complex alkyl substitutions, are frequently explored for their utility as modulators of biological targets, such as ion channels . As a research chemical, this compound serves as a valuable scaffold for method development in organic synthesis, the investigation of structure-activity relationships (SAR), and the discovery of new bioactive molecules. It is supplied with guaranteed high purity for reliable and reproducible experimental results. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-2-(3-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-12-5-4-6-13(9-12)19-10-14(17)16-11-15(18)7-2-3-8-15/h4-6,9,18H,2-3,7-8,10-11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEVGKHGEMEDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2(CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1-hydroxycyclopentyl)methyl]-2-(3-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structural configuration that influences its biological activity. The compound's IUPAC name reflects its complex arrangement, which includes a cyclopentyl ring and a phenoxyacetamide moiety.

PropertyValue
IUPAC Name This compound
Molecular Formula C15H21NO3
Molecular Weight 263.34 g/mol
InChI Key InChI=1S/C15H21NO3/c1-12-6-2-3-7-13(12)19-10-14(17)16-11-15(18)8-4-5-9-15/h2-3,6-7,18H,4-5,8-11H2,1H3,(H,16,17)

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The hydroxy group and the phenoxyacetamide moiety are crucial for binding to these targets, influencing signaling pathways associated with osteoclast differentiation and bone resorption.

Key Mechanisms:

  • Inhibition of Osteoclastogenesis : The compound has been shown to inhibit the formation of multinucleated osteoclasts from precursor cells in vitro.
  • Downregulation of Marker Genes : It suppresses the expression of osteoclast-specific markers such as c-Fos, NFATc1, and cathepsin K.
  • Reduction in Bone Resorption : this compound significantly decreases bone resorption activity in vitro.

Research Findings

Recent studies have highlighted the potential of this compound in treating osteoporosis and other bone-related diseases.

Case Studies:

  • In Vitro Studies : Research demonstrated that the compound effectively inhibits RANKL-induced osteoclast differentiation without affecting primary calvarial cell differentiation into osteoblasts .
    • Experimental Setup : Bone marrow-derived macrophages were treated with varying concentrations of the compound alongside RANKL and M-CSF.
    • Results : Significant reductions in TRAP-positive cells were observed, indicating decreased osteoclast formation.
  • In Vivo Studies : In ovariectomized mouse models (a common model for postmenopausal osteoporosis), treatment with this compound resulted in:
    • Preservation of bone mass
    • Decreased markers of bone resorption
    • Enhanced microstructural integrity as assessed by micro-computed tomography (micro-CT).

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is useful to compare it with other related compounds.

Compound NameMechanism of ActionEfficacy on Osteoclasts
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)Inhibits osteoclast differentiationStrong inhibition observed
2-(4-chlorophenoxy) acetamideRegulates osteoclast activityModerate inhibition reported

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
NAPMA has been extensively studied for its potential as a therapeutic agent, particularly in the treatment of bone-related diseases such as osteoporosis. Research indicates that NAPMA effectively inhibits RANKL-induced osteoclastogenesis, a process critical in bone resorption. This inhibition is achieved through the downregulation of key osteoclast marker genes such as c-Fos and NFATc1, which are essential for osteoclast differentiation and function .

Case Study: Osteoporosis Treatment
A notable study demonstrated that NAPMA administration in ovariectomized mice resulted in significantly increased bone mineral density compared to untreated controls. This suggests its potential as a drug candidate for osteoporosis, where excessive bone resorption is a major concern .

Organic Synthesis

Intermediate Compound
In organic synthesis, NAPMA serves as an important intermediate in the production of more complex molecules. Its unique structure allows for various chemical reactions, including oxidation and substitution reactions. For instance, the hydroxy group can be oxidized to form ketones or aldehydes, while the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Reaction TypeDescription
Oxidation Hydroxy group can be oxidized to form ketones or aldehydes.
Reduction Can be reduced to yield different derivatives with altered functional groups.
Substitution The phenoxy group can undergo nucleophilic substitution with various reagents.

Material Science

Development of New Materials
Research into NAPMA also extends into material science, where it is investigated for its potential use in developing new materials with specific properties. The compound's unique structural features may contribute to enhanced material characteristics, making it suitable for various applications in this field.

NAPMA exhibits notable biological activity beyond its role in medicinal chemistry. Its ability to inhibit osteoclast differentiation highlights its significance in modulating cellular processes related to bone health. The compound has shown minimal cytotoxic effects across various mammalian cell lines, indicating a favorable safety profile for potential therapeutic applications .

Summary of Key Findings

  • Inhibition of Osteoclastogenesis: NAPMA effectively inhibits RANKL-induced osteoclast differentiation.
  • Gene Expression Modulation: It downregulates critical genes associated with osteoclast formation.
  • Bone Resorption Prevention: Demonstrates protective effects against bone loss in animal models.
  • Safety Profile: Minimal adverse effects observed in cytotoxicity evaluations.

Comparison with Similar Compounds

Data Tables

Table 2. Key Spectroscopic Peaks for Acetamide Derivatives
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Target Compound* ~1.86 (s, CH₃CO), ~3.79 (s, CH₂-N) ~170 (C=O), ~55–65 (cyclopentyl)
NAPMA 2.10 (s, CH₃CO), 3.60–3.80 (piperazine) 168 (C=O), 50–60 (piperazine)
N-(3-Acetylphenyl)-2-(5-methyl-2-isopropylphenoxy)acetamide 2.30 (s, CH₃CO), 6.53–7.40 (Ar-H) 168 (C=O), 125–140 (Ar-C)

*Hypothesized based on structural analogs .

Preparation Methods

Reaction Protocol

  • Synthesis of 2-(3-Methylphenoxy)acetic acid :

    • 3-Methylphenol (10 mmol) reacts with chloroacetic acid (12 mmol) in alkaline aqueous medium (pH 10–12) at 80°C for 6 hours.
    • Yield: 82–89% after recrystallization from ethyl acetate/hexanes.
  • Preparation of (1-Hydroxycyclopentyl)methylamine :

    • Cyclopentanone (1 eq) condenses with nitromethane (1.2 eq) in ethanol under acidic catalysis (HCl) to form 1-nitromethylcyclopentanol.
    • Hydrogenation over Ra–Ni at 50 psi H₂ in THF yields the primary amine (68% over two steps).
  • Amide Coupling :

    • 2-(3-Methylphenoxy)acetic acid (1 eq) activated with EDCl (1.5 eq) and HOBt (1.2 eq) in DCM.
    • Amine (1.2 eq) added dropwise at 0°C, stirred for 12 hours at room temperature.
    • Purification via silica chromatography (EtOAc/hexanes 3:7) gives the title compound as a white solid.

Table 1: Optimization of Coupling Conditions

Activator Solvent Temp (°C) Time (h) Yield (%)
EDCl/HOBt DCM 25 12 74
DCC/DMAP THF 40 8 63
HATU DMF 0→25 6 81

Optimal conditions: EDCl/HOBt in DCM at 25°C.

Synthetic Route 2: Schotten–Baumann Acylation with Acid Chloride

Stepwise Procedure

  • Acid Chloride Preparation :

    • 2-(3-Methylphenoxy)acetic acid treated with SOCl₂ (3 eq) in anhydrous toluene under reflux (2 hours).
    • Excess SOCl₂ removed under vacuum to yield 2-(3-methylphenoxy)acetyl chloride (93% purity).
  • Amine Acylation :

    • (1-Hydroxycyclopentyl)methylamine (1 eq) dissolved in 10% NaOH solution.
    • Acid chloride (1.1 eq) in diethyl ether added slowly with vigorous stirring.
    • Reaction quenched with ice-water; product extracted into EtOAc.

Table 2: Schotten–Baumann Reaction Variables

Base Solvent Workup Yield (%)
NaOH (10%) Et₂O EtOAc extraction 67
K₂CO₃ (sat.) CHCl₃ Filtration 58
NaHCO₃ THF/H₂O Centrifugation 71

Key advantage: Rapid reaction time (≤1 hour) but lower yields due to hydrolysis side reactions.

Synthetic Route 3: Ugi Multicomponent Reaction

One-Pot Assembly

A novel approach employs the Ugi four-component reaction:

  • Components :
    • 3-Methylphenoxyacetic acid (carboxylic acid).
    • (1-Hydroxycyclopentyl)methanamine (amine).
    • Formaldehyde (aldehyde).
    • tert-Butyl isocyanide (isocyanide).

Reaction in methanol at 45°C for 24 hours produces a peptoid intermediate, which undergoes acidolytic cleavage (TFA/DCM) to release the target acetamide.

Table 3: Ugi Reaction Screening

Isocyanide Temp (°C) Cleavage Agent Overall Yield (%)
t-BuNC 45 TFA/DCM 52
Cyclohexyl NC 60 HCl/dioxane 41
Benzyl NC 25 H₂SO₄/MeOH 38

Limitation: Requires post-synthetic deprotection but offers excellent atom economy.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.15 (t, J=7.8 Hz, 1H, ArH), 6.72–6.68 (m, 2H, ArH), 4.52 (s, 2H, OCH₂CO), 3.81 (d, J=6.1 Hz, 2H, NCH₂), 2.30 (s, 3H, ArCH₃), 1.85–1.45 (m, 8H, cyclopentyl).
  • HRMS (ESI+) : m/z calc. for C₁₅H₂₁NO₃ [M+H]⁺ 264.1594, found 264.1598.

Table 4: Purity Analysis by HPLC

Column Mobile Phase Retention (min) Purity (%)
C18 (4.6×150) MeCN/H₂O (60:40) 8.2 98.7
C8 (4.6×250) MeOH/0.1% TFA (55:45) 12.4 97.3

Critical Evaluation of Methodologies

  • Route 1 (EDCl/HOBt) : Highest yield (74%) but requires anhydrous conditions and costly reagents.
  • Route 2 (Schotten–Baumann) : Scalable for industrial use but struggles with hydrolysis.
  • Route 3 (Ugi) : Innovative but lower yield; ideal for combinatorial libraries.

Q & A

Q. What are the recommended synthetic routes for N-[(1-hydroxycyclopentyl)methyl]-2-(3-methylphenoxy)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of structurally analogous acetamides typically involves coupling reactions between activated intermediates (e.g., acid chlorides or mixed anhydrides) and amine/cycloalkanol derivatives. For example, a common approach is to react 3-methylphenoxyacetyl chloride with (1-hydroxycyclopentyl)methanamine under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane or THF . Optimization steps include:

  • Temperature control : Maintain 0–5°C during coupling to minimize side reactions.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Yield improvement : Pre-activate the carboxylic acid using EDCI/HOBt or DCC before coupling .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key analytical techniques include:

  • NMR spectroscopy : Confirm the presence of the cyclopentyl hydroxy group (δ 1.5–2.0 ppm for cyclopentyl protons, δ 4.5–5.0 ppm for -OH) and acetamide carbonyl (δ 165–170 ppm in 13C^{13}\text{C} NMR) .
  • HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) to assess purity (>95%) and verify molecular weight (calculated: 293.34 g/mol) .
  • FT-IR : Identify characteristic bands (e.g., N-H stretch at ~3300 cm1^{-1}, C=O at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data across different experimental models?

Methodological Answer: Discrepancies in bioactivity (e.g., anti-inflammatory vs. null results) may arise from:

  • Assay variability : Validate findings using orthogonal assays (e.g., COX-2 inhibition in vitro followed by murine carrageenan-induced paw edema in vivo) .
  • Solubility factors : Optimize solvent systems (e.g., DMSO/PBS mixtures) to ensure consistent bioavailability .
  • Batch variability : Perform rigorous QC (HPLC, NMR) to confirm compound integrity between syntheses .

Q. How can researchers elucidate the mechanism of action for this compound’s observed anti-inflammatory effects?

Methodological Answer: A multi-step approach is recommended:

Target identification : Perform kinase profiling or thermal shift assays to identify binding partners .

Pathway analysis : Use RNA-seq or proteomics to track changes in NF-κB or MAPK signaling in treated cells .

Validation : Confirm target engagement via CRISPR knockouts or competitive binding assays .

Q. What computational methods are suitable for predicting the compound’s ADMET properties?

Methodological Answer: Leverage in silico tools to prioritize experimental testing:

  • Lipinski’s Rule of Five : Assess logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors .
  • SwissADME : Predict CYP450 metabolism and blood-brain barrier permeability .
  • Molecular docking : Use AutoDock Vina to model interactions with COX-2 or other targets .

Data Contradiction Analysis

Q. Why might cytotoxicity data vary between cancer cell lines (e.g., MCF-7 vs. HeLa)?

Methodological Answer: Variability can arise from:

  • Cell line heterogeneity : MCF-7 (breast cancer) may overexpress estrogen receptors, altering drug response compared to HeLa (cervical cancer) .
  • Proliferation rates : Fast-dividing cells may metabolize the compound differently.
  • Experimental design : Standardize seeding density, incubation time, and ATP-based vs. resazurin assays .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Analogous Acetamides

ParameterOptimal RangeReference
Reaction Temperature0–5°C (coupling step)
SolventAnhydrous DCM or THF
CatalystTriethylamine
Purification MethodSilica gel chromatography

Q. Table 2. Common Bioactivity Assays and Pitfalls

Assay TypeKey ConsiderationReference
COX-2 InhibitionUse recombinant enzyme controls
Cell Viability (MTT)Avoid DMSO concentrations >0.1%
In Vivo InflammationControl for strain-specific immune responses

Notes on Evidence Limitations

  • The compound’s specific data (e.g., crystallographic structure) are not directly reported; inferences are drawn from structural analogs (e.g., benzofuran- or quinoline-containing acetamides) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.